molecular formula C12H13BrO3 B3264523 Ethyl 3-benzoyl-3-bromopropionate CAS No. 39225-30-4

Ethyl 3-benzoyl-3-bromopropionate

Cat. No.: B3264523
CAS No.: 39225-30-4
M. Wt: 285.13 g/mol
InChI Key: NZEPDSNALKLMQM-UHFFFAOYSA-N
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Description

Ethyl 3-benzoyl-3-bromopropionate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoyl group, a bromine atom, and an ethyl ester group attached to a three-carbon chain. This compound is often used in organic synthesis due to its reactivity and versatility.

Scientific Research Applications

Ethyl 3-benzoyl-3-bromopropionate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

While the specific mechanism of action for Ethyl 3-bromopropionate isn’t available, it’s known to be an alkylating agent .

Safety and Hazards

Ethyl 3-bromopropionate is considered hazardous. It’s a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification of 3-bromopropionic acid: One common method involves the esterification of 3-bromopropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Hydrobromination of ethyl acrylate: Another method involves the hydrobromination of ethyl acrylate. This reaction proceeds in an anti-Markovnikov manner, resulting in the formation of ethyl 3-bromopropionate, which can then be further reacted with benzoyl chloride to introduce the benzoyl group.

Industrial Production Methods: Industrial production of ethyl 3-benzoyl-3-bromopropionate typically involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 3-benzoyl-3-bromopropionate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or cyanides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: It can also undergo oxidation reactions to form carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols or aldehydes.

    Oxidation: Formation of carboxylic acids or ketones.

Comparison with Similar Compounds

Ethyl 3-benzoyl-3-bromopropionate can be compared with other similar compounds such as:

    Ethyl 3-bromopropionate: Lacks the benzoyl group, making it less reactive in electrophilic aromatic substitution reactions.

    Ethyl 3-benzoylpropionate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 3-benzoyl-3-chloropropionate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

Uniqueness: this compound is unique due to the presence of both a benzoyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-bromo-4-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-11(14)8-10(13)12(15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPDSNALKLMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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